molecular formula C2H3NaO2 B579941 Sodium acetate-18O2 CAS No. 66012-98-4

Sodium acetate-18O2

Cat. No.: B579941
CAS No.: 66012-98-4
M. Wt: 86.034
InChI Key: VMHLLURERBWHNL-MZCPDTSISA-M
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Description

Sodium acetate, also known as sodium ethanoate, is a sodium salt of acetic acid with the chemical formula C₂H₃NaO₂. It is a colorless, odorless solid that is highly soluble in water. Sodium acetate is commonly used in various industrial and laboratory applications due to its buffering properties and ability to act as a source of sodium ions .

Mechanism of Action

Target of Action

Sodium acetate, chemically designated as CH3COONa, is a compound used for electrolyte replenishment and total parenteral nutrition (TPN) therapy . It is mainly indicated to correct sodium levels in hyponatremic patients . Sodium acetate buffers are used for purification and precipitation of nucleic acids, as well as for protein crystallization and staining gels used in protein electrophoresis .

Mode of Action

Sodium acetate is a salt that dissociates into sodium ions and acetate ions in solution . For as long as acetic acid and acetate ions are present in significant amounts in a solution, this can resist dramatic pH changes . Sodium acetate interacts with various drugs , and high doses of Sodium Acetate (NaA) increased intracellular acetate concentration in macrophages, while a low dose had the opposite effect .

Biochemical Pathways

Sodium acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . Acetate supplementation induces physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .

Pharmacokinetics

The pharmacokinetics of sodium acetate involves several methods, each differing in complexity and yield. The most commonly utilized approach is the reaction between acetic acid and sodium hydroxide or sodium carbonate . Sodium acetate is predominantly used as a food additive. It acts as a flavoring agent, enhancing the taste profiles of various products, including snacks, condiments, and sauces .

Result of Action

The molecular and cellular effects of sodium acetate’s action are wide-ranging. It has been implicated in providing health benefits whether it is derived from the diet or is generated from microbial fermentation of fiber in the gut. These health benefits range widely from improved cardiac function to enhanced red blood cell generation and memory formation . Sodium acetate significantly increased total intracellular cholesterol (TC), triglycerides (TG), and lipid synthesis gene expression levels in macrophages and hepatocytes at either high or low concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium acetate. Sodium acetate is ubiquitous in natural water and acts as a key nutrient, supplying energy to heterotrophic algae under aerobic conditions . Sodium acetate along with an alkyl halide like bromoethane can be used to form an ester . It is hygroscopic in nature and easily soluble in water . It is usually odorless but when heated to decomposition, it smells like vinegar or acetic acid .

Biochemical Analysis

Biochemical Properties

Sodium acetate plays a vital role in biochemical reactions. It acts as a source of sodium ions, especially in cases of hyponatremic patients . Sodium acetate is involved in the regulation of extracellular fluid volume, controlling water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids .

Cellular Effects

Sodium acetate has been found to influence various types of cells and cellular processes. For instance, it has been shown to promote the production of biomass and intracellular biochemical components in certain microalgae . Sodium acetate can also inhibit the activation of hepatic stellate cells, which play a key role in liver fibrosis .

Molecular Mechanism

The molecular mechanism of Sodium acetate involves its conversion to acetyl coenzyme A (acetyl-CoA) by the enzyme acyl-CoA short-chain synthetase family member 2 (ACSS2) . This enzyme can recycle acetate derived from deacetylation reactions in the cytoplasm and nucleus of cells, including both protein and metabolite deacetylation reactions .

Temporal Effects in Laboratory Settings

The effects of Sodium acetate can change over time in laboratory settings. For example, in a study on the growth and production of cellular components by Chlorella vulgaris 31, Sodium acetate showed a linear enhancement trend with the increase of Sodium acetate from 1 to 10 g L−1 .

Metabolic Pathways

Sodium acetate is involved in several metabolic pathways. It is a key component in the TCA cycle, where it is converted to acetyl-CoA . It also plays a role in the metabolism of glucose and lipids .

Subcellular Localization

The subcellular localization of Sodium acetate is primarily in the cytoplasm, where it is converted to acetyl-CoA by ACSS2 . This conversion can also occur in the nucleus of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium acetate can be synthesized through several methods:

    Reaction with Sodium Hydroxide and Acetic Acid: This is the most common industrial method. When acetic acid reacts with sodium hydroxide, sodium acetate and water are formed[ \text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ]

    Reaction with Sodium Carbonate or Sodium Bicarbonate: Acetic acid reacts with sodium carbonate or sodium bicarbonate to produce sodium acetate, water, and carbon dioxide[ 2\text{CH}_3\text{COOH} + \text{Na}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COONa} + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{CH}_3\text{COOH} + \text{NaHCO}_3 \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

Industrially, sodium acetate is produced by reacting acetic acid with sodium hydroxide in an aqueous solution. This method is preferred due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium acetate undergoes various chemical reactions, including:

    Substitution Reactions: Sodium acetate can react with alkyl halides to form esters. For example, with bromoethane[ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]

    Thermal Decomposition: When heated with soda lime (a mixture of sodium hydroxide and calcium oxide), sodium acetate decomposes to form methane[ \text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]

Common Reagents and Conditions

    Alkyl Halides: Used in esterification reactions.

    Soda Lime: Used in thermal decomposition reactions.

Major Products

Scientific Research Applications

Sodium acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium acetate is unique due to its high solubility in water and its ability to act as both a buffering agent and a source of sodium ions. Its versatility in various industrial and laboratory applications makes it a valuable compound .

Properties

IUPAC Name

sodium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i3+2,4+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-MZCPDTSISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=[18O])[18O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746480
Record name Sodium (~18~O_2_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66012-98-4
Record name Sodium (~18~O_2_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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